Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl-
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Overview
Description
Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a piperazine ring with two ketone groups at positions 2 and 5, a hydroxyl group at position 3, an isopropyl group at position 6, and a trifluoromethyl group at position 3. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds in the presence of a base such as DBU, leading to the formation of protected piperazines . Another approach involves the Ugi reaction, which is a multicomponent reaction known for its versatility and efficiency in constructing heterocyclic compounds . The Ugi reaction can be used to introduce the piperazine-2,5-dione core by employing alkynyls and amide groups as inputs .
Industrial Production Methods: Industrial production of piperazine-2,5-dione derivatives often relies on scalable and cost-effective methods. The Ugi reaction, due to its high atom economy and ability to utilize commercially available starting materials, is particularly suitable for large-scale synthesis . Additionally, the use of metal catalysts to activate terminal alkynes can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group allows for oxidation reactions, while the ketone groups can participate in reduction reactions. Substitution reactions can occur at the isopropyl and trifluoromethyl positions.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine-2,5-dione derivatives include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed: The major products formed from the reactions of piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the ketone groups can yield alcohols .
Scientific Research Applications
Piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as anticancer agents, antibiotics, and antibacterial agents . The compound’s unique structure allows for the development of novel drug candidates with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, the compound has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- include other piperazine-2,5-dione derivatives such as 3,6-bis(4-hydroxyphenyl)-piperazine-2,5-dione and 2,3-dioxopiperazine . These compounds share the piperazine-2,5-dione core but differ in the substituents attached to the ring.
Uniqueness: The uniqueness of piperazine-2,5-dione, 3-hydroxy-6-isopropyl-3-trifluoromethyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C8H11F3N2O3 |
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Molecular Weight |
240.18 g/mol |
IUPAC Name |
3-hydroxy-6-propan-2-yl-3-(trifluoromethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C8H11F3N2O3/c1-3(2)4-5(14)13-7(16,6(15)12-4)8(9,10)11/h3-4,16H,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
VFYOUYQRDCYEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)(C(F)(F)F)O |
Origin of Product |
United States |
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